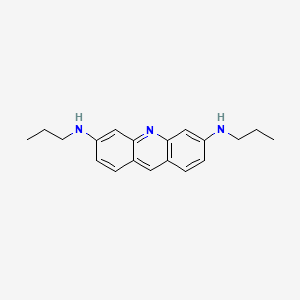
3,6-Bis(propylamino)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis(propylamino)acridine is a derivative of acridine, a class of compounds known for their broad spectrum of biological activities. Acridine derivatives have been extensively studied for their potential therapeutic applications, including anticancer, antimicrobial, and antiviral properties . The unique planar structure of acridine allows it to interact with various biomolecular targets, making it a valuable compound in scientific research .
Preparation Methods
The synthesis of 3,6-Bis(propylamino)acridine typically involves the reaction of acridine with propylamine under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
3,6-Bis(propylamino)acridine undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,6-Bis(propylamino)acridine involves its ability to intercalate into DNA. This intercalation disrupts the normal function of DNA, inhibiting the activity of enzymes such as topoisomerase and telomerase . By interfering with these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
3,6-Bis(propylamino)acridine can be compared with other acridine derivatives such as:
Amsacrine: Known for its use in cancer treatment, amsacrine also intercalates into DNA and inhibits topoisomerase.
Proflavine: This compound has antimicrobial properties and is used as a topical antiseptic.
The uniqueness of this compound lies in its specific propylamino substitutions, which may confer distinct biological activities and interactions compared to other acridine derivatives .
Properties
CAS No. |
26484-05-9 |
|---|---|
Molecular Formula |
C19H23N3 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
3-N,6-N-dipropylacridine-3,6-diamine |
InChI |
InChI=1S/C19H23N3/c1-3-9-20-16-7-5-14-11-15-6-8-17(21-10-4-2)13-19(15)22-18(14)12-16/h5-8,11-13,20-21H,3-4,9-10H2,1-2H3 |
InChI Key |
DXVQDTCCOHENAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)NCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















